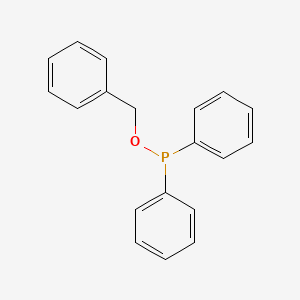

Diphenyl-phenylmethoxy-phosphane

Description

Contextualizing Diphenyl-phenylmethoxy-phosphane within the Landscape of Phosphane Ligands

To understand the potential significance of this compound, it is essential to first appreciate the role and evolution of phosphane ligands in modern chemistry.

Phosphane ligands, which are compounds containing a phosphorus atom bonded to organic groups (PR₃), are fundamental components in the fields of transition metal catalysis and coordination chemistry. Their importance stems from their versatile electronic and steric properties, which can be finely tuned to influence the behavior of a metal center.

Phosphanes act as soft σ-donating ligands, using their lone pair of electrons to form a coordinate bond with a transition metal. This donation of electron density helps to stabilize the metal complex. The extent of this σ-donation can be modified by altering the organic substituents (R) on the phosphorus atom. Electron-donating alkyl groups produce electron-rich phosphines that enhance the reactivity of the metal center towards processes like oxidative addition, a key step in many catalytic cycles. sjtu.edu.cnorganicchemistrydata.org

Conversely, the steric bulk of the phosphane ligand, often quantified by its cone angle, plays a crucial role in controlling the coordination number of the metal, the geometry of the resulting complex, and the selectivity of the catalytic reaction. sjtu.edu.cnspectrabase.com Large, bulky ligands can create a specific pocket around the metal center, favoring the formation of certain products over others (selectivity) and promoting steps like reductive elimination. organicchemistrydata.org This ability to systematically modify both electronic and steric parameters has made phosphanes indispensable in homogeneous catalysis, with applications in cross-coupling reactions, hydrogenations, and hydroformylations. sjtu.edu.cn

The field of organophosphorus chemistry has seen a continuous evolution in ligand design, driven by the quest for more efficient, selective, and stable catalysts. Early research, dating back to the mid-20th century, established the utility of simple phosphines like triphenylphosphine (B44618). The subsequent decades saw the development of a vast library of phosphane ligands with tailored properties.

Key developments in ligand design include:

Bidentate and Polydentate Phosphanes : Ligands containing two or more phosphine (B1218219) groups (e.g., diphosphines) were designed to chelate to a metal center. This chelation effect often results in more stable complexes and greater control over the geometry around the metal.

Chiral Ligands : The synthesis of optically active phosphine ligands has been pivotal for asymmetric catalysis, enabling the production of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry. sjtu.edu.cn

"Smart" Ligands : More recent developments focus on ligands that can respond to changes in their environment or participate more actively in the catalytic cycle. This includes hemilabile ligands, where one coordinating group can reversibly bind and unbind from the metal center, and ligands designed for specific modes of catalyst recovery and reuse.

Computational Design : The use of computational methods and machine learning is becoming increasingly prevalent, allowing for the in-silico design and screening of vast virtual libraries of ligands to identify promising candidates for specific catalytic transformations.

Structural Classification and Nomenclature of this compound as a Phosphinite

This compound falls into a specific subclass of organophosphorus compounds known as phosphinites.

Nomenclature and Structure: The name "this compound" suggests a phosphorus(III) center bonded to two phenyl groups (-C₆H₅) and one phenylmethoxy, or benzyloxy, group (-OCH₂C₆H₅). The correct IUPAC name for this structure is benzyloxydiphenylphosphine . Its chemical formula is (C₆H₅)₂P(OCH₂C₆H₅).

Classification as a Phosphinite: Phosphinites are characterized by the general formula P(OR)R₂. They are esters of phosphinous acids (R₂POH). This compound fits this definition perfectly, with two aryl (phenyl) groups and one alkoxy (benzyloxy) group attached to the phosphorus atom.

Phosphinites are considered a hybrid between phosphines (PR₃) and phosphites (P(OR)₃). This structural feature gives them unique electronic properties. They are generally considered to be stronger π-acceptors than analogous trialkyl or triaryl phosphines due to the presence of the electronegative oxygen atom, yet they remain effective σ-donors. This electronic profile can be advantageous in stabilizing low-valent metal centers and modulating catalytic activity.

The synthesis of phosphinites is typically achieved through the alcoholysis of an organophosphinous chloride. For this compound, the synthesis would involve the reaction of chlorodiphenylphosphine (B86185) (ClPPh₂) with benzyl (B1604629) alcohol (C₆H₅CH₂OH), usually in the presence of a base to neutralize the HCl byproduct.

Table 1: Classification and Properties of Related Phosphorus(III) Ligands

| Compound Class | General Formula | Example | Typical ³¹P NMR Shift (ppm) |

| Triarylphosphine | PAr₃ | Triphenylphosphine (PPh₃) | -6.0 |

| Chlorophosphine | ClPR₂ | Chlorodiphenylphosphine (Ph₂PCl) | +81.0 |

| Phosphinite | P(OR)R₂ | Ethyl diphenylphosphinite (Ph₂POEt) | +109.5 |

| Phosphite | P(OR)₃ | Triphenylphosphite (P(OPh)₃) | +127.0 |

Note: Data sourced from reference sjtu.edu.cn. The ³¹P NMR chemical shift for this compound is not prominently reported in the literature, but would be expected to fall within the typical range for phosphinites.

Academic Significance and Research Gaps Pertaining to this compound

The academic significance of this compound is largely inferred from its position within the phosphinite ligand class, which has demonstrated considerable utility in catalysis. spectrabase.com However, a detailed investigation of this specific compound reveals significant gaps in the current body of scientific literature.

Inferred Significance: Phosphinite ligands are valued for their unique electronic properties and their utility in various catalytic reactions, including hydrogenations and cross-coupling reactions. They offer a compromise between the strong σ-donor character of phosphines and the strong π-acceptor character of phosphites. The presence of the two phenyl groups and the benzyloxy group in this compound suggests it would possess moderate steric bulk and a tunable electronic profile, making it a potentially valuable ligand for transition metal catalysis. The benzylic group, in particular, could offer different steric and electronic contributions compared to simpler alkyl or aryl ether groups found in other phosphinites.

Identified Research Gaps: Despite its straightforward synthesis and potential utility, this compound is notably absent from in-depth academic studies. A comprehensive search of chemical literature and databases does not yield specific studies focused on its synthesis, characterization, and application. Key research gaps include:

Detailed Characterization : There is a lack of published data on the specific spectroscopic properties of pure this compound, most notably its ³¹P NMR chemical shift, which is a fundamental characteristic for any phosphorus ligand.

Catalytic Performance : The performance of this ligand in any standard catalytic reaction (e.g., Suzuki-Miyaura, Heck, or Buchwald-Hartwig cross-couplings) has not been systematically evaluated and reported. Consequently, there are no data on its efficacy, selectivity, or stability as a ligand in comparison to other well-established phosphinites or phosphines.

Coordination Chemistry : The synthesis and structural characterization of its metal complexes (e.g., with palladium, rhodium, or nickel) have not been described. Such studies are crucial for understanding its bonding modes and the geometric and electronic structures of the resulting catalysts.

Structure

2D Structure

3D Structure

Properties

CAS No. |

53772-44-4 |

|---|---|

Molecular Formula |

C19H17OP |

Molecular Weight |

292.3 g/mol |

IUPAC Name |

diphenyl(phenylmethoxy)phosphane |

InChI |

InChI=1S/C19H17OP/c1-4-10-17(11-5-1)16-20-21(18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15H,16H2 |

InChI Key |

ZHKVJZORMSRATR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COP(C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Mechanistic Investigations and Reactivity Profiles of Diphenyl Phenylmethoxy Phosphane

Coordination Chemistry and Metal Complexation Dynamics

The coordination behavior of diphenyl-phenylmethoxy-phosphane is intricately linked to its electronic and steric properties, which dictate the nature of its interactions with metal centers and its role in homogeneous catalysis.

Influence of Electronic and Steric Properties on Metal-Ligand Interactions

Sterically, the bulky phenyl and phenylmethoxy groups create a significant steric footprint around the phosphorus atom. This steric hindrance can influence the coordination number of the metal center, the geometry of the resulting complex, and the rate of ligand substitution reactions. nih.gov The interplay between electronic and steric effects is complex, as changes in one can influence the other. manchester.ac.uk For instance, increasing the steric bulk can alter bond angles, which in turn affects the s-character of the phosphorus lone pair and its donor properties. manchester.ac.uk

The electronic properties of phosphine (B1218219) ligands can be experimentally assessed using techniques such as measuring the ¹J(P-Se) coupling constants of their corresponding phosphine selenides or the carbonyl stretching frequencies in metal carbonyl complexes. manchester.ac.uk These parameters provide a quantitative measure of the ligand's donor strength.

Table 1: Comparison of Electronic and Steric Parameters for Selected Phosphine Ligands

| Ligand | Tolman Electronic Parameter (νCO, cm⁻¹) | Cone Angle (θ, °) |

| P(t-Bu)₃ | 2056.1 | 182 |

| PMe₃ | 2064.1 | 118 |

| PPh₃ | 2068.9 | 145 |

| P(OEt)₃ | 2076.3 | 109 |

| PCl₃ | 2097.0 | 124 |

| PF₃ | 2110.8 | 104 |

Diverse Coordination Modes in Homogeneous Catalysis

In the realm of homogeneous catalysis, phosphine ligands can adopt various coordination modes, significantly impacting the catalytic cycle. researchgate.netprochemonline.com this compound can coordinate to a metal center in a monodentate fashion through its phosphorus atom. However, the possibility of hemilability, where the oxygen atom of the methoxy (B1213986) group could potentially coordinate to the metal center, introduces the potential for more complex coordination behavior.

The nature of the metal, its oxidation state, and the other ligands in the coordination sphere all play a role in determining the preferred coordination mode. scholaris.ca For instance, in some palladium complexes, phosphine ligands can exhibit different coordination modes, leading to unique reactivity. scholaris.ca The ability of a ligand to switch between different coordination modes can be advantageous in catalysis, as it can open up new reaction pathways. scholaris.ca

Intrinsic Reactivity of the Phosphorus Center in this compound

The phosphorus atom in this compound is the primary site of its intrinsic reactivity, participating in both nucleophilic and redox reactions.

Nucleophilic Reactivity and Addition Reactions

The lone pair of electrons on the phosphorus atom imparts nucleophilic character to this compound. wikipedia.org It can react with various electrophiles in addition reactions. A common example of this reactivity is the quaternization reaction with alkyl halides to form phosphonium (B103445) salts. walisongo.ac.id This reaction is a classic SN2 type process where the phosphine acts as the nucleophile. walisongo.ac.id

The nucleophilicity of the phosphine is influenced by the electronic nature of its substituents. More electron-donating groups enhance the nucleophilicity of the phosphorus center. The reactivity can also be affected by steric hindrance around the phosphorus atom.

Furthermore, diphenylphosphine (B32561) and its derivatives are known to add to carbon-heteroatom double bonds. For instance, diphenylphosphine adds to the carbonyl carbon of benzaldehyde. wikipedia.org It is plausible that this compound could undergo similar addition reactions.

Reductive and Oxidative Pathways of the Phosphane Moiety

The phosphorus atom in this compound exists in the +3 oxidation state and can undergo both oxidation and reduction. Oxidation of the phosphane moiety is a common reaction, often occurring in the presence of oxidizing agents to form the corresponding phosphine oxide, where phosphorus is in the +5 oxidation state. wikipedia.org This oxidation can sometimes be a side reaction during metal-catalyzed processes. wikipedia.org

Phosphines can also act as reducing agents in certain reactions. For example, they can reduce chalcogen tetrahalides, where the phosphorus is oxidized from P(III) to P(V). nih.gov The stepwise reduction of selenium(IV) to lower oxidation states by triphenylphosphine (B44618) has been monitored by ³¹P NMR spectroscopy. nih.gov

Conversely, while less common, the reduction of the phosphane moiety can be achieved under specific conditions, though this is not a typical reaction pathway for this class of compounds.

Substitution Reactions Involving the Phenyl and Methoxy Moieties

While the primary reactivity of this compound is centered on the phosphorus atom, the phenyl and methoxy groups can also participate in substitution reactions. Nucleophilic substitution at the phosphorus atom, displacing the methoxy group, is a potential reaction pathway. Such reactions are known for related phosphorus compounds and can proceed through either a concerted or a stepwise mechanism, depending on the nature of the nucleophile and the reaction conditions. sapub.org

Substitution reactions on the aromatic phenyl rings are also conceivable, although the phosphine group would act as a deactivating meta-director for electrophilic aromatic substitution. Nucleophilic aromatic substitution on the phenyl rings is less common unless activated by strongly electron-withdrawing groups.

Reaction Kinetics and Selectivity Control in Catalytic Cycles

The reaction kinetics and selectivity of catalytic cycles employing phosphine ligands are intricately governed by the steric and electronic properties of the ligand. In the case of this compound, the presence of two phenyl groups and a phenylmethoxy group on the phosphorus atom dictates its behavior as a ligand and, consequently, the efficiency and selectivity of the catalytic process. While specific kinetic studies on this compound are not extensively documented in publicly available literature, its reactivity can be inferred from the well-established principles of phosphine ligand chemistry in transition-metal catalysis.

Phosphine ligands are crucial in homogeneous catalysis, primarily due to their ability to stabilize metal centers and modulate their reactivity. tcichemicals.comyoutube.com They act as soft σ-donating ligands through their lone pair of electrons. tcichemicals.com The electronic and steric nature of the substituents on the phosphorus atom significantly influences the catalytic cycle, which typically involves steps such as oxidative addition, transmetalation, and reductive elimination in cross-coupling reactions. nih.gov

The electronic properties of a phosphine ligand affect the electron density at the metal center. Electron-donating groups on the phosphine increase the electron density on the metal, which generally accelerates the rate of oxidative addition. tcichemicals.com Conversely, electron-withdrawing groups decrease the electron density, which can favor reductive elimination. The phenylmethoxy group in this compound, with the oxygen atom's potential for resonance donation, would likely impart moderate electron-donating properties to the phosphine, influencing the kinetics of the catalytic cycle.

The steric bulk of a phosphine ligand, often quantified by its cone angle, also plays a critical role. tcichemicals.com Bulkier ligands can promote reductive elimination by creating steric crowding around the metal center, thereby facilitating the release of the product. tcichemicals.com The two phenyl groups and the phenylmethoxy group contribute to a significant steric profile for this compound, which would be expected to influence the coordination number and geometry of the metal complex, and in turn, the selectivity of the reaction. For instance, in reactions where multiple products can be formed, the steric hindrance imposed by the ligand can direct the reaction towards a specific isomer, thus controlling regioselectivity or stereoselectivity. nih.govresearchgate.netresearchgate.net

In catalytic reactions such as the Suzuki-Miyaura or Heck cross-coupling, the choice of phosphine ligand is paramount for achieving high yields and selectivity. rsc.orgdicle.edu.trthieme-connect.com For example, in the methoxycarbonylation of olefins, the ligand structure can influence the selectivity towards linear or branched products. researchgate.net While no specific data tables for this compound are available, a representative table for a related phosphine ligand in a palladium-catalyzed reaction can illustrate the impact of ligand modification on reaction outcomes.

Table 1: Representative Data on the Influence of Phosphine Ligand Structure on a Palladium-Catalyzed Cross-Coupling Reaction

| Entry | Phosphine Ligand | Solvent | Temperature (°C) | Time (h) | Yield (%) | Selectivity (Product A:B) |

| 1 | Triphenylphosphine | Toluene | 100 | 12 | 85 | 90:10 |

| 2 | Tri(o-tolyl)phosphine | Toluene | 100 | 8 | 92 | 95:5 |

| 3 | Tricyclohexylphosphine | Dioxane | 80 | 6 | 95 | >99:1 |

| 4 | Xantphos | Dioxane | 100 | 12 | 88 | 92:8 |

This table is a generalized representation based on typical results in palladium-catalyzed cross-coupling reactions and does not represent data for this compound.

The stability of the P-O bond in alkoxy-substituted phosphines under catalytic conditions is another important consideration. While generally stable, P-O bond cleavage has been observed in some transition-metal phosphite complexes, which could potentially act as a deactivation pathway for the catalyst. wpmucdn.comunc.edu The likelihood of such a cleavage would depend on the specific reaction conditions and the nature of the metal center. nii.ac.jp

Applications of Diphenyl Phenylmethoxy Phosphane in Catalysis and Organic Synthesis

Homogeneous Transition Metal Catalysis

In homogeneous catalysis, ligands coordinated to a metal center play a crucial role in modulating the catalyst's performance. Phosphine (B1218219) ligands are particularly prominent due to their strong coordination to transition metals and their ability to influence the catalytic cycle. Phenoxydiphenylphosphine and its derivatives are utilized in several key transition metal-catalyzed reactions, including cross-coupling, hydrogenation, and hydroformylation.

Palladium-catalyzed cross-coupling reactions are fundamental tools for carbon-carbon and carbon-heteroatom bond formation in modern organic synthesis. The choice of ligand is critical for the efficiency of these reactions, as it impacts the rates of oxidative addition and reductive elimination, the key steps in the catalytic cycle.

Phosphinite ligands, a class to which phenoxydiphenylphosphine belongs, have been successfully employed in Suzuki-Miyaura cross-coupling reactions. A notable example is the use of a catalyst system comprising Palladium(II) acetate and 2-(diphenylphosphinoxy)-naphthyl, a phosphinite ligand structurally related to phenoxydiphenylphosphine. This system has proven effective for the coupling of various aryl halides with aryl boronic acids. researchgate.netsemanticscholar.org The reaction proceeds with high yields for both activated and deactivated aryl bromides. researchgate.net

The catalytic system demonstrates versatility, effectively coupling different substituted aryl bromides and chlorides with phenylboronic acid. The efficiency of the coupling is influenced by the choice of solvent, base, and catalyst loading. researchgate.net

Table 1: Suzuki-Miyaura Coupling of Aryl Halides with Phenylboronic Acid using a Pd(OAc)₂/Phosphinite Ligand System

| Entry | Aryl Halide | Product | Conditions | Yield (%) |

|---|---|---|---|---|

| 1 | 4-Bromoacetophenone | 4-Acetylbiphenyl | 1 mol% Pd, K₃PO₄, Toluene, 60°C, 2h | 98 |

| 2 | 4-Bromobenzonitrile | 4-Cyanobiphenyl | 1 mol% Pd, K₃PO₄, Toluene, 60°C, 1.5h | 96 |

| 3 | 4-Chloroacetophenone | 4-Acetylbiphenyl | 2 mol% Pd, K₃PO₄, Toluene, 110°C, 12h | 92 |

| 4 | 1-Bromo-4-nitrobenzene | 4-Nitrobiphenyl | 0.5 mol% Pd, K₃PO₄, Toluene, RT, 0.5h | 99 |

| 5 | 2-Bromotoluene | 2-Methylbiphenyl | 1 mol% Pd, K₃PO₄, Toluene, 60°C, 4h | 94 |

Data compiled from studies on 2-(diphenylphosphinoxy)-naphthyl ligand. researchgate.net

For the Heck reaction , which couples unsaturated halides with alkenes, phosphine ligands are crucial for stabilizing the palladium catalyst and promoting the reaction, especially with less reactive aryl chlorides. rug.nlorganic-chemistry.org While specific studies detailing the use of phenoxydiphenylphosphine in the Heck reaction are not prominent, the general principles of phosphine-ligand involvement apply. Bulky and electron-rich phosphines enhance the oxidative addition and reductive elimination steps. researchgate.net

Similarly, in Stille, Negishi, Hiyama, and Sonogashira couplings , phosphine ligands are essential for creating a catalytically active palladium center. They facilitate the coupling of various organometallic reagents with organic halides. For instance, bulky, electron-rich phosphines have been shown to be particularly effective in Sonogashira reactions involving aryl bromides, enabling the reactions to proceed at room temperature. organic-chemistry.org Although direct applications of phenoxydiphenylphosphine are not widely documented in these specific named reactions, its properties as a phosphinite ligand suggest potential utility.

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for forming carbon-nitrogen bonds, widely used for the synthesis of arylamines. rug.nl The success of this reaction is highly dependent on the ligand. The development of sterically demanding and electron-rich phosphine ligands has been a key factor in expanding the scope and efficiency of this transformation. researchgate.netnih.gov Ligands such as bulky dialkylbiaryl phosphines have proven to be among the most successful. rug.nl While the use of phenoxydiphenylphosphine itself is not a primary focus in the extensive literature on Buchwald-Hartwig amination, the fundamental role of phosphine ligands in facilitating the catalytic cycle is well-established. researchgate.net

Transition metal complexes are widely used to catalyze the addition of hydrogen across double and triple bonds (hydrogenation) and the addition of hydrogen and carbon monoxide (hydroformylation).

In homogeneous hydrogenation , rhodium complexes with phosphine ligands, such as Wilkinson's catalyst (RhCl(PPh₃)₃), are classic examples. wikipedia.org The phosphine ligand plays a critical role in the catalytic cycle, which involves oxidative addition of hydrogen, coordination of the alkene, migratory insertion, and reductive elimination. wikipedia.org Iridium complexes with phosphine ligands are also highly active catalysts for hydrogenation reactions. mtak.hu The electronic and steric nature of the phosphine ligand influences the catalyst's activity and selectivity.

Hydroformylation is a major industrial process for producing aldehydes from alkenes. The reaction is typically catalyzed by rhodium complexes modified with phosphine or phosphite ligands. mdpi.com The ligand is crucial for controlling the regioselectivity of the reaction (i.e., the ratio of linear to branched aldehydes produced). iciq.org The coordination of the phosphine ligand to the rhodium center influences the stability of the catalytic species and the steric environment around the metal, thereby directing the insertion of the alkene. mdpi.comquora.com While specific applications of phenoxydiphenylphosphine are not extensively detailed, the principles of ligand influence on rhodium-catalyzed hydroformylation are broadly applicable to phosphinites.

Cross-Coupling Reactions

Asymmetric Catalysis with Chiral Diphenyl-phenylmethoxy-phosphane Ligands

A significant advancement in catalysis is the development of asymmetric reactions, where a chiral catalyst directs the formation of one enantiomer of a product over the other. Chiral phosphine ligands have been instrumental in this field. nih.gov By introducing chirality into the phosphinite ligand structure, either at the phosphorus atom or on a backbone, it is possible to create catalysts for enantioselective transformations. nih.govresearchgate.net

Asymmetric hydrogenation is one of the most well-developed and powerful methods for synthesizing enantiomerically pure compounds. nih.gov Rhodium and Ruthenium catalysts bearing chiral phosphine ligands are highly effective for the enantioselective reduction of prochiral olefins, ketones, and imines. nih.govnih.gov

Chiral phosphinite ligands, derived from chiral alcohols, have shown great potential in rhodium-catalyzed asymmetric hydrogenation. A key advantage of chiral phosphinites is their relative ease of preparation from corresponding chiral alcohols and chlorophosphines. acs.org Novel spiro phosphinite ligands have been developed that exhibit remarkable catalytic activity and enantioselectivity in the hydrogenation of prochiral enamides, which are precursors to chiral amino acids. acs.org These catalysts have demonstrated performance comparable to some of the most effective chiral phosphine-rhodium systems. acs.org

Table 2: Asymmetric Hydrogenation of Prochiral Enamides using a Chiral Spiro Phosphinite-Rhodium Catalyst

| Entry | Substrate | Product Configuration | Solvent | ee (%) |

|---|---|---|---|---|

| 1 | (Z)-2-Acetamidoacrylic acid | (S) | Methanol | 96.8 |

| 2 | Methyl (Z)-2-acetamidoacrylate | (R) | Methanol | 96.0 |

| 3 | (Z)-2-Acetamidocinnamic acid | (S) | Methanol | 98.4 |

| 4 | Methyl (Z)-2-acetamidocinnamate | (R) | Methanol | 99.0 |

| 5 | Methyl (Z)-2-acetamido-3-(4-fluorophenyl)acrylate | (R) | Methanol | 99.0 |

| 6 | Methyl (Z)-2-acetamido-3-(4-chlorophenyl)acrylate | (R) | Methanol | 98.8 |

| 7 | Methyl (Z)-2-acetamido-3-(4-bromophenyl)acrylate | (R) | Methanol | 98.6 |

ee = enantiomeric excess. Data represents results achieved with a specific class of novel chiral spiro phosphinite ligands. acs.org

The high enantioselectivities achieved with these chiral phosphinite ligands underscore their potential in the synthesis of optically active compounds, which are of great importance in the pharmaceutical and fine chemical industries. nih.govacs.org

Asymmetric Hydrophosphination

Asymmetric hydrophosphination, the addition of a P-H bond across a carbon-carbon multiple bond, is a powerful method for creating chiral phosphanes, which are themselves valuable ligands for asymmetric catalysis. The enantioselectivity of this reaction is often controlled by chiral metal templates.

Research has demonstrated the use of organopalladium complexes featuring a chiral auxiliary to promote asymmetric hydrophosphination reactions. For instance, the reaction between diphenylphosphine (B32561) and vinylphosphines can be guided by an ortho-metalated (S)-(1-(dimethylamino)ethyl)naphthalene auxiliary to achieve high regio- and stereoselectivities under mild conditions nih.gov. The hydrophosphination of (Z)-diphenyl-1-propenylphosphine with diphenylphosphine, for example, yields (S)-(-)-prophos as the major product nih.gov.

The resulting chiral diphosphines are initially formed as bidentate chelates on the palladium template. The chiral auxiliary can then be chemoselectively removed using concentrated hydrochloric acid, followed by ligand displacement with aqueous cyanide to release the optically pure diphosphine ligands in high yields nih.gov. This strategy provides a reliable pathway to novel chiral 1,3-diphosphine products ntu.edu.sg. The development of new methods for synthesizing enantiomerically pure diphosphine ligands remains a significant area of chemical research due to their widespread applications as bidentate ligands in transition metal-catalyzed asymmetric reactions ntu.edu.sg.

Table 1: Asymmetric Hydrophosphination of Vinylphosphines with Diphenylphosphine

| Vinylphosphine Substrate | Major Product | Catalyst System |

| (Z)-diphenyl-1-propenylphosphine | (S)-(-)-prophos | Organopalladium complex with (S)-(1-(dimethylamino)ethyl)naphthalene auxiliary |

| (E)-diphenyl-1-propenylphosphine | (R)-(+)-prophos | Organopalladium complex with (S)-(1-(dimethylamino)ethyl)naphthalene auxiliary |

Asymmetric Allylic Substitutions

Palladium-catalyzed asymmetric allylic substitution (AAS) is a fundamental carbon-carbon and carbon-heteroatom bond-forming reaction. The stereochemical outcome is highly dependent on the chiral ligand bound to the palladium center. P-chiral phosphane ligands have proven to be highly effective in this domain.

The design of the ligand is crucial for achieving high enantioselectivity. For example, a new class of P-chirogenic diaminophosphine oxides, known as DIAPHOXs, derived from aspartic acid, has been successfully applied to several Pd-catalyzed asymmetric allylic substitution reactions nih.gov. Mechanistic studies have revealed that these phosphine oxide pre-ligands are activated in situ to a trivalent diamidophosphite species, which functions as the active ligand nih.gov. These catalyst systems have enabled the highly enantioselective construction of quaternary stereocenters and the synthesis of various chiral allylic amines nih.gov.

The reaction of racemic 1,3-diphenylallyl acetate with nucleophiles like dimethyl malonate is a standard model for evaluating the effectiveness of new chiral ligands researchgate.net. Novel optically active nih.govhelicene-derived phosphine ligands have demonstrated high efficiency in this reaction, affording the desired product in 99% yield with up to 94% enantiomeric excess (ee) researchgate.net. The steric and electronic properties of the ligand, including the chelate ring size and the nature of the substituents on the phosphorus atom, can be fine-tuned to optimize catalytic activity and enantioselectivity researchgate.net.

Table 2: Performance of Chiral Ligands in Pd-Catalyzed Asymmetric Allylic Alkylation

| Ligand Type | Substrate | Nucleophile | Yield | Enantiomeric Excess (ee) |

| (M)- nih.govhelicene-derived phosphine (L1) | rac-1,3-diphenylallyl acetate | Dimethyl malonate | 99% | 94% (S) |

| (M)- nih.govhelicene-derived phosphine (L2) | rac-1,3-diphenylallyl acetate | Dimethyl malonate | 99% | 71% (S) |

Development of P-Chiral Phosphane Ligands for Enantiocontrol

The development of highly efficient chiral phosphane ligands is central to the success of metal-catalyzed asymmetric synthesis nih.govnih.gov. P-chiral phosphanes, which have their stereogenic center at the phosphorus atom, represent a particularly powerful class of ligands.

A significant breakthrough in the synthesis of these ligands was the use of phosphine-boranes as stable, optically pure intermediates nih.govsemanticscholar.org. This methodology allows for the convenient synthesis of various P-chiral phosphine ligands, overcoming earlier difficulties associated with methods using phosphine oxides semanticscholar.org. The stereospecific removal of the borane (B79455) group from chiral phosphine-boranes is a key step in this process nih.gov.

Rationally designed P-chiral ligands that are conformationally rigid and electron-rich often exhibit excellent enantioselectivity and high catalytic activity in a wide range of asymmetric reactions, including asymmetric hydrogenation nih.govnih.gov. For example, ligands bearing a bulky group (like tert-butyl) and a small group (like methyl) on the phosphorus atom have shown outstanding performance semanticscholar.org. The ligand DIPAMP, a well-known P-chirogenic phosphine, was famously used in the industrial production of L-DOPA for treating Parkinson's disease, showcasing the real-world impact of these catalysts . The ability to strategically modify the ligand skeleton allows for fine-tuning of steric and electronic properties, leading to the creation of versatile catalysts for broader applications orgsyn.org.

Organocatalysis and Non-Metal Catalyzed Transformations

Beyond their role as ligands for transition metals, phosphanes can function as potent nucleophilic organocatalysts. This field of phosphorus-based organocatalysis has expanded rapidly, offering metal-free alternatives for various chemical transformations nih.gov.

The fundamental principle of nucleophilic phosphine catalysis involves the initial addition of the phosphine to an electrophilic substrate, such as an alkene, alkyne, or allene, to generate a reactive zwitterionic intermediate researchgate.net. This intermediate can then engage in a variety of subsequent reactions to form new carbo- and heterocyclic structures nih.gov. The versatility of this approach stems from the multiple reaction modes available to the initially formed phosphonium (B103445) adduct nih.govresearchgate.net.

Ring-Opening Polymerization of Cyclic Esters and Carbonates

A key application of organocatalysis involving phosphorus compounds is the ring-opening polymerization (ROP) of cyclic monomers. Acidic organocatalysts, such as diphenyl phosphate (DPP), have emerged as highly efficient promoters for the controlled/living ROP of cyclic esters and carbonates acs.orgresearchgate.net.

DPP has been successfully used to catalyze the polymerization of various monomers, including trimethylene carbonate (TMC) and its derivatives, in the presence of an alcohol initiator like 3-phenyl-1-propanol acs.org. These polymerizations proceed in a controlled manner, avoiding undesirable side reactions such as backbiting, decarboxylation, or transesterification. The resulting polycarbonates exhibit well-defined molecular weights and narrow polydispersity indices (PDI), which is characteristic of a living polymerization process acs.org. The use of strong Brønsted acids like DPP allows for the electrophilic activation of the monomer, facilitating nucleophilic attack by the initiator mdpi.com. This method provides access to complex polymer architectures, including block, end-functionalized, and macrocyclic polycarbonates acs.orgresearchgate.net.

Table 3: Diphenyl Phosphate (DPP) Catalyzed Ring-Opening Polymerization of Cyclic Carbonates

| Monomer | Initiator | Resulting Polymer | Polydispersity Index (PDI) |

| Trimethylene carbonate (TMC) | 3-phenyl-1-propanol | Poly(trimethylene carbonate) | Narrow |

| 5,5-dimethyl-1,3-dioxan-2-one | 3-phenyl-1-propanol | Poly(5,5-dimethyl-1,3-dioxan-2-one) | Narrow |

| 5-benzyloxy-1,3-dioxan-2-one | 3-phenyl-1-propanol | Poly(5-benzyloxy-1,3-dioxan-2-one) | Narrow |

Broader Applications in Organic Synthesis

The utility of phosphane derivatives extends across a vast landscape of organic synthesis. As ligands, they are indispensable in numerous transition-metal-catalyzed cross-coupling reactions. The electronic and steric properties of the phosphane ligand are critical for promoting challenging coupling processes, such as the Suzuki reaction involving aryl phosphates orgsyn.orgnih.gov.

In addition to their role in catalytic cycles where the phosphane is regenerated, they are also widely used as stoichiometric reagents. In reactions like the Wittig, Mitsunobu, and Staudinger reactions, the phosphane acts as an oxygen acceptor, driving the reaction forward through the formation of a highly stable phosphine oxide byproduct nih.govmdpi.com. For example, triphenylphosphine (B44618) is a mild and selective reagent for the reductive decomposition of ozonides to aldehydes and ketones and for the reduction of hydroperoxides to alcohols chemicalbook.com. The rich chemistry of organophosphorus compounds, from their use as ligands and organocatalysts to their application as stoichiometric reagents, underscores their fundamental importance in the construction of complex organic molecules nih.govnih.gov.

Advanced Spectroscopic and Structural Characterization Methods for Diphenyl Phenylmethoxy Phosphane

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of Diphenyl-phenylmethoxy-phosphane in solution. By analyzing the magnetic properties of its atomic nuclei, primarily ³¹P, ¹H, and ¹³C, a detailed picture of the molecular framework can be constructed.

The combination of ³¹P, ¹H, and ¹³C NMR spectroscopy provides a powerful tool for the structural elucidation of organophosphorus compounds. oxinst.com Each nucleus offers unique and complementary information.

³¹P NMR Spectroscopy: As phosphorus is a heteroatom, ³¹P NMR is particularly informative for characterizing phosphorus-containing compounds. oxinst.comwikipedia.org The chemical shift in ³¹P NMR provides direct information about the electronic environment and coordination of the phosphorus atom. wikipedia.orghuji.ac.il For phosphine (B1218219) oxides, which are structurally related to phosphanes, the oxidation state of phosphorus significantly influences the chemical shift, with P(V) in phosphine oxides appearing at a different range compared to P(III) in phosphines. oxinst.com The ³¹P nucleus has a spin of 1/2 and 100% natural abundance, which results in sharp signals and relatively high sensitivity, making it a routine and valuable analysis. wikipedia.org

¹H NMR Spectroscopy: ¹H NMR provides detailed information about the number and types of protons in the molecule, as well as their connectivity through spin-spin coupling. The chemical shifts of the phenyl protons can confirm the presence of the diphenylphosphino and phenylmethoxy groups. The coupling between protons and the phosphorus nucleus (J-coupling) is particularly diagnostic, with the magnitude of the coupling constant providing information about the number of bonds separating the proton and phosphorus atoms. huji.ac.il

¹³C NMR Spectroscopy: ¹³C NMR spectroscopy reveals the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are sensitive to their local electronic environment. In this compound, distinct signals would be expected for the carbons of the phenyl rings and the methoxy (B1213986) group. Similar to ¹H NMR, coupling between ¹³C and ³¹P nuclei provides crucial connectivity information. chemicalbook.com The magnitude of the one-bond carbon-phosphorus coupling constant (¹JCP) is a valuable parameter for structural assignment. rsc.org

Table 1: Representative NMR Data for Structurally Similar Compounds

| Nucleus | Chemical Shift (δ) Range (ppm) | Key Features |

| ³¹P | Varies significantly with oxidation state and substituents. oxinst.com | Provides direct information on the phosphorus environment. |

| ¹H | ~7.0-8.0 (Aromatic), ~3.0-4.0 (Methoxy) | Shows proton environments and P-H coupling. |

| ¹³C | ~120-140 (Aromatic), ~50-60 (Methoxy) | Reveals the carbon framework and P-C coupling. |

Note: The exact chemical shifts for this compound would require experimental measurement. The values provided are typical ranges for similar structural motifs found in related compounds.

Beyond standard one-dimensional NMR, advanced techniques are employed to probe the three-dimensional structure and dynamics of molecules like this compound.

Nuclear Overhauser Effect (NOE) Spectroscopy: NOE-based experiments, such as NOESY, are crucial for determining stereochemistry and through-space proximity of atoms. ipb.ptdiva-portal.org By measuring the transfer of magnetization between non-bonded protons, it is possible to establish their spatial relationships, which is invaluable for conformational analysis. diva-portal.orgox.ac.uk

Correlation Spectroscopy (COSY): Homonuclear correlation spectroscopy (COSY) is used to identify protons that are coupled to each other, helping to trace out the spin systems within the molecule. ipb.pt

Table 2: Advanced NMR Techniques and Their Applications

| Technique | Information Provided |

| NOESY | Through-space correlations, stereochemistry, and conformation. ipb.ptdiva-portal.org |

| COSY | Through-bond proton-proton correlations. ipb.pt |

| HSQC | One-bond proton-carbon correlations. ox.ac.uk |

| HMBC | Long-range (2-3 bond) proton-carbon correlations. ipb.pt |

Vibrational Spectroscopy (IR and Raman) for Functional Group and Bond Analysis

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, provides information about the functional groups and bonding within a molecule by probing its vibrational modes. nih.govresearchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. frontiersin.org Characteristic absorption bands in the IR spectrum correspond to specific functional groups. For this compound, key expected vibrations include:

C-H stretching: Aromatic and aliphatic C-H stretching vibrations.

C=C stretching: Vibrations associated with the aromatic phenyl rings.

P-C stretching: Vibrations of the phosphorus-carbon bonds.

C-O stretching: The stretching vibration of the carbon-oxygen bond in the methoxy group.

P-O stretching: If any phosphine oxide impurity is present, a strong P=O stretching band would be observed. frontiersin.org

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. spectroscopyonline.comucl.ac.uk While IR spectroscopy is sensitive to changes in the dipole moment during a vibration, Raman spectroscopy is sensitive to changes in the polarizability. This often means that vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. For this compound, Raman spectroscopy can provide valuable information about the vibrations of the phenyl rings and the P-C bonds.

Table 3: Expected Vibrational Frequencies for this compound

| Functional Group/Bond | Approximate Wavenumber (cm⁻¹) | Spectroscopic Technique |

| Aromatic C-H Stretch | 3100-3000 | IR, Raman |

| Aliphatic C-H Stretch | 3000-2850 | IR, Raman |

| Aromatic C=C Stretch | 1600-1450 | IR, Raman |

| C-O Stretch (Methoxy) | 1150-1085 | IR |

| P-C Stretch | ~750-650 | IR, Raman |

Note: These are general ranges and the exact frequencies will depend on the specific molecular environment.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns. libretexts.org

In a typical MS experiment, the molecule is ionized, and the resulting molecular ion and any fragment ions are separated based on their mass-to-charge ratio (m/z). The fragmentation pattern is often unique to a particular compound and can be used to deduce its structure. youtube.com

For this compound, the molecular ion peak would confirm the molecular weight. The fragmentation pattern would likely involve the cleavage of the P-C and P-O bonds, leading to the formation of characteristic fragments. For example, the loss of the phenylmethoxy group or a phenyl group would result in prominent fragment ions. Analysis of these fragments helps to piece together the molecular structure. rsc.orgnih.gov High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion and its fragments, allowing for the determination of the elemental formula. rsc.org

X-ray Diffraction (XRD) for Solid-State Structure and Conformational Insights

For this compound, a single-crystal XRD analysis would reveal:

The precise geometry around the phosphorus atom.

The orientation of the phenyl and phenylmethoxy groups relative to each other.

Intermolecular interactions, such as van der Waals forces or weaker hydrogen bonds, in the crystal lattice.

This detailed structural information is invaluable for understanding the steric and electronic properties of the molecule and for correlating its solid-state structure with its properties in solution as determined by NMR. researchgate.net

Electronic Spectroscopy (UV-Vis) for Conjugation and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. youtube.comyoutube.com The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. youtube.com

For this compound, the UV-Vis spectrum would be dominated by electronic transitions within the aromatic phenyl rings. The presence of the phosphorus atom and the methoxy group can influence the energy of these transitions. The primary transitions expected are π → π* transitions associated with the conjugated systems of the phenyl groups. youtube.com The position (λmax) and intensity (ε) of the absorption bands can provide insights into the extent of electronic conjugation within the molecule.

Computational and Theoretical Studies of Diphenyl Phenylmethoxy Phosphane

Quantum Chemical Calculations (DFT) for Electronic Structure and Energetics

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry for investigating the electronic structure of molecules like Diphenyl-phenylmethoxy-phosphane. youtube.commdpi.com DFT methods provide a balance between computational cost and accuracy, making them suitable for calculating a wide range of molecular properties. ub.edu These calculations can determine the molecule's optimized geometry, electron distribution, and the energies of its molecular orbitals, which are fundamental to understanding its stability and reactivity. youtube.commdpi.com Hybrid functionals, such as B3LYP, are often employed as they incorporate a portion of exact Hartree-Fock exchange, which has been shown to yield accurate results for the electronic properties of organometallic compounds. ub.eduijcce.ac.ir

A primary application of DFT is the elucidation of reaction mechanisms at a molecular level. rsc.orgscielo.br For a reaction involving this compound, computational chemists would map out the potential energy surface connecting reactants to products. This process involves locating the minimum-energy structures of all reactants, intermediates, and products, as well as the transition states (TS) that link them. scielo.brresearchgate.net

The transition state is the highest energy point along the reaction coordinate, and its energy relative to the reactants defines the activation energy barrier. researchgate.net By calculating these barriers for various possible pathways, the most favorable reaction mechanism can be identified. rsc.org For instance, in a phosphine-catalyzed reaction, DFT can distinguish between different mechanistic possibilities, such as nucleophilic attack or a Wittig-type reaction, by comparing their activation energies. rsc.org The computational results can reveal the step-by-step transformation, including bond-breaking and bond-forming events, providing insights that are often difficult to obtain through experimental means alone. scielo.br

The efficacy of a phosphine (B1218219) ligand in catalysis is largely governed by its electronic and steric properties. rsc.org Computational methods are invaluable for quantifying these characteristics.

Electronic Parameters: The electronic nature of a phosphine ligand—its ability to donate or withdraw electron density from a metal center—can be quantified using several descriptors. A widely used parameter is the Tolman Electronic Parameter (TEP), which is experimentally derived from the C-O stretching frequency of a [Ni(CO)₃L] complex. manchester.ac.uk DFT calculations can accurately predict these vibrational frequencies, allowing for the determination of TEP for novel or un-synthesized ligands. chemrxiv.org An electron-donating ligand weakens the C-O bonds in the complex, resulting in a lower TEP value, while an electron-withdrawing ligand leads to a higher TEP. chemrxiv.org Other computational measures include the molecular electrostatic potential minimum (Vmin) on the phosphorus lone pair. manchester.ac.uk

Steric Parameters: The steric bulk of a ligand is crucial for controlling substrate access to a metal center and the stability of intermediates. researchgate.net The Tolman cone angle (θ) is a classic measure, defined as the angle of a cone that encompasses the ligand's substituents, centered at a standard metal-phosphorus distance (typically 2.28 Å). manchester.ac.uknih.gov More recently, the percent buried volume (%Vbur) has gained prominence. bohrium.com This parameter calculates the percentage of the volume of a sphere around the metal center that is occupied by the ligand. rsc.orgbohrium.com Unlike the cone angle, which can be ambiguous for asymmetric or flexible ligands, the buried volume provides a more precise representation of the ligand's steric footprint. bohrium.com Computational software can calculate these parameters from the optimized 3D structure of the ligand-metal complex. bohrium.com Studies have shown that a combination of a large cone angle with a low buried volume can predict high catalytic activity in certain reactions, a concept known as "remote steric hindrance". researchgate.netnih.gov

Below is a table illustrating typical computationally-derived steric and electronic parameters for a selection of common phosphine ligands.

| Ligand | Tolman Cone Angle (θ) [°] | Percent Buried Volume (%Vbur) | Tolman Electronic Parameter (TEP) [cm⁻¹] |

| PMe₃ | 118 | 28.6 | 2064.1 |

| PPh₃ | 145 | 34.7 | 2068.9 |

| PCy₃ | 170 | 41.2 | 2056.4 |

| P(t-Bu)₃ | 182 | 46.1 | 2056.1 |

| P(OPh)₃ | 128 | 31.8 | 2085.3 |

This table presents illustrative data for common phosphine ligands to demonstrate the range of steric and electronic properties. The values for this compound would need to be specifically calculated.

Frontier Molecular Orbital (FMO) theory is a powerful conceptual tool for predicting chemical reactivity, and DFT calculations provide the quantitative data to apply it. wuxiapptec.comnih.gov The theory focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one molecule (the nucleophile) and the Lowest Unoccupied Molecular Orbital (LUMO) of another (the electrophile). wuxiapptec.com

The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. mdpi.comajchem-a.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. mdpi.comchemrxiv.org

A large HOMO-LUMO gap suggests high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. mdpi.com

A small HOMO-LUMO gap indicates that a molecule is more reactive and less stable. mdpi.comajchem-a.com

For this compound, DFT calculations would yield the energies of its HOMO and LUMO. This gap can be used to compare its intrinsic reactivity to other phosphines and to predict its behavior in reactions. wuxiapptec.com Global reactivity descriptors such as chemical potential, hardness, and softness can also be derived from the HOMO and LUMO energies to further quantify reactivity. ajchem-a.comchemrxiv.org

The following table provides examples of HOMO-LUMO gaps for different types of molecules, illustrating how this parameter varies with structure.

| Molecule | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Reactivity Implication |

| Benzene | -6.75 | -1.15 | 5.60 | High Stability |

| Butadiene | -5.99 | -0.38 | 5.61 | Reactive (Diels-Alder) |

| Acetonitrile | -8.11 | -0.52 | 7.59 | Less Reactive |

| Indole | -5.41 | -0.22 | 5.19 | Nucleophilic |

Note: These are representative values calculated at a specific level of theory. The actual values depend on the computational method used.

Molecular Modeling and Dynamics Simulations for Conformational Landscapes

This compound possesses rotational flexibility around its P-O, P-C, and C-O bonds. This flexibility means the molecule can exist in multiple three-dimensional arrangements, or conformations. Molecular dynamics (MD) simulations are a powerful tool for exploring this conformational landscape. nih.gov

In an MD simulation, the motion of every atom in the molecule is calculated over time by solving Newton's equations of motion. nih.gov This produces a trajectory that reveals how the molecule moves, flexes, and samples different conformations. researchgate.net Such simulations, which can be run for nanoseconds or even microseconds, provide a dynamic picture of the molecule's behavior that is not captured by static DFT calculations of a single minimum-energy structure. nih.govnih.gov By analyzing the distribution of conformations visited during the simulation, researchers can identify the most stable and populated shapes of the molecule and understand the energy barriers between them. This is particularly important when the ligand is part of a larger metal complex, as its conformation can significantly influence the catalytic cycle. nih.gov

Ligand Design and Optimization through In Silico Methods

Computational chemistry is not only used to analyze existing molecules but also to design new ones with improved properties. This process, known as in silico (computer-aided) design, is a highly efficient strategy for discovering next-generation catalysts. chemrxiv.orgacs.org

For phosphine ligands, researchers can create vast virtual libraries containing thousands or even millions of hypothetical ligand structures. rsc.orgacs.org These libraries can be systematically screened using high-throughput computational methods. digitellinc.com For example, machine learning models can be trained on data from existing ligands (like the extensive "kraken" database) to predict the properties of new, untested structures without the need for expensive DFT calculations for every single one. acs.orgdigitellinc.com This allows for the rapid identification of promising candidates with optimized steric and electronic properties tailored for a specific chemical transformation. chemrxiv.orgrsc.org These top candidates can then be prioritized for synthesis and experimental testing, dramatically accelerating the pace of catalyst development. acs.org

Correlation between Computational Predictions and Experimental Observations

The ultimate validation of any computational model lies in its ability to accurately reproduce and predict experimental results. ub.edu For phosphine ligands, a strong correlation between computational predictions and experimental observations builds confidence in the theoretical models and allows them to be used predictively.

Examples of such correlations include:

Structural Parameters: Comparing bond lengths and angles from DFT-optimized geometries with those determined experimentally by X-ray crystallography.

Spectroscopic Data: Matching computationally predicted NMR chemical shifts or IR vibrational frequencies with experimental spectra. chemrxiv.org

Reaction Outcomes: Correlating calculated activation energy barriers with experimentally measured reaction rates or verifying that the predicted lowest-energy pathway corresponds to the experimentally observed product. nih.govrsc.org

When computational models successfully predict experimental outcomes, they provide powerful insights into the underlying factors that control reactivity and selectivity. nih.gov Discrepancies, on the other hand, can point to deficiencies in the model or reveal unexpected chemical phenomena, driving further investigation and refinement of both theoretical and experimental approaches.

Future Directions and Emerging Research Avenues for Diphenyl Phenylmethoxy Phosphane

Development of Novel Derivatives with Tuned Electronic and Steric Properties

A primary avenue of future research lies in the rational design and synthesis of new derivatives of Diphenyl-phenylmethoxy-phosphane. The electronic and steric properties of phosphinite ligands are critical to their function, influencing the activity and selectivity of metal catalysts. coleparmer.com By chemically modifying the phenyl or methoxy (B1213986) groups, new ligands can be developed with tailored characteristics.

Future research will likely focus on:

Electronic Tuning: Introducing electron-donating or electron-withdrawing substituents onto the phenyl rings can modulate the electron density on the phosphorus atom. This directly impacts the ligand's interaction with a metal center, which can enhance the rates of key catalytic steps like oxidative addition. researchgate.net

Steric Tuning: Altering the size of the groups attached to the phosphorus atom can create a more hindered or open coordination environment around a metal catalyst. This steric control is crucial for achieving high selectivity in chemical transformations.

The development of a library of these derivatives would allow for the fine-tuning of catalysts for specific and challenging chemical reactions.

Expansion into New Catalytic Transformations and Substrate Scope

This compound has shown significant promise as a "scaffolding ligand" in rhodium-catalyzed reactions. thermofisher.com Its labile P-O bond allows it to reversibly react with hydroxyl groups on a substrate, temporarily incorporating a phosphine (B1218219) coordinating group that directs the catalyst to a specific site. sigmaaldrich.comapolloscientific.co.uk This strategy has been successfully used in the regioselective hydroacylation of (homo)allylic alcohols to produce β-hydroxy ketones. apolloscientific.co.uknist.gov

Emerging research aims to expand this concept:

New Reaction Types: Researchers are exploring the use of this scaffolding strategy in other important transformations beyond hydroacylation, such as hydroformylation, to control regioselectivity with challenging substrates. thermofisher.comsigmaaldrich.comle.ac.uk

Broader Substrate Scope: A key goal is to apply this methodology to a wider range of substrates, including complex molecules and those with multiple reactive sites where selectivity is a major challenge.

Biomimetic Catalysis: The compound has been used to synthesize phosphine-substituted diiron propanedithiolate complexes. mdpi.com These complexes serve as models for the active sites of [FeFe]-hydrogenase enzymes, opening a path toward developing catalysts for biomimetic hydrogen evolution. mdpi.com

Integration with Advanced Reaction Technologies (e.g., Continuous Flow, High-Throughput Screening)

To accelerate the discovery and optimization of processes using this compound, its integration with advanced reaction technologies is a logical next step. While high-throughput screening (HTS) has been effectively used to evaluate libraries of similar supramolecular phosphine ligands, its specific application to this compound is an emerging area. thermofisher.com

Future efforts are expected to involve:

High-Throughput Screening (HTS): HTS would enable the rapid screening of a library of the novel derivatives described in section 7.1, along with various catalysts and reaction conditions. This would dramatically speed up the identification of optimal systems for new transformations.

Continuous Flow Chemistry: Performing catalytic reactions in continuous flow reactors offers advantages such as improved heat and mass transfer, enhanced safety, and easier scalability. Adapting the catalytic systems based on this compound to flow conditions could make these processes more efficient and suitable for industrial application. Research in related fields has already demonstrated the successful use of flow systems for photochemical reactions involving organophosphorus compounds. sigmaaldrich.com

Elucidation of Complex Reaction Mechanisms via Combined Experimental and Computational Approaches

A deeper understanding of the reaction mechanisms is crucial for optimizing and expanding the applications of this compound. In its role as a scaffolding ligand, a proposed mechanism involves the reversible exchange of its methoxy group with a substrate's alcohol group. apolloscientific.co.ukacs.org This forms an allyl diphenylphosphinite intermediate, which then coordinates to the rhodium catalyst and directs the subsequent C-H activation and C-C bond formation. acs.orgnih.gov

Future research will focus on:

Advanced Spectroscopy: Using in-situ spectroscopic techniques, such as high-pressure NMR and IR, to observe and characterize the transient intermediates that are formed during the catalytic cycle.

Computational Modeling: Employing Density Functional Theory (DFT) calculations to model the reaction pathways. sigmaaldrich.com Such studies can provide detailed insights into the transition state structures, activation energies, and the subtle electronic and steric effects that govern the reaction's selectivity. sigmaaldrich.com

Exploration of this compound in Material Science Applications

Beyond its role in catalysis, this compound is emerging as a valuable compound in the field of material science. Its unique chemical properties can be harnessed to create materials with enhanced performance characteristics.

A notable emerging application is its use as an electrolyte additive for lithium-ion batteries. Research has shown that adding methyl diphenylphosphinite to the electrolyte can significantly enhance the high-temperature performance and stability of lithium-rich manganese-based oxide (LRMO) cathodes, which are promising next-generation battery materials. Other related phosphine compounds are also used in the synthesis of materials for organic light-emitting diodes (OLEDs), suggesting another potential application area for this compound. Future work in this area will likely involve exploring its utility as a flame retardant or as a plasticizer in polymer formulations, similar to other organophosphorus compounds.

Compound Data Tables

Physical and Chemical Properties

| Property | Value | Source |

|---|---|---|

| IUPAC Name | methoxy(diphenyl)phosphane | |

| Synonyms | Methyl diphenylphosphinite, Diphenylmethoxyphosphine | thermofisher.com |

| CAS Number | 4020-99-9 | |

| Molecular Formula | C₁₃H₁₃OP | thermofisher.com |

| Molecular Weight | 216.21 g/mol | |

| Appearance | Colorless to slightly yellow liquid | thermofisher.comsigmaaldrich.com |

| Density | 1.078 g/mL at 25 °C | sigmaaldrich.com |

| Boiling Point | 149 °C at 6 mmHg | thermofisher.comsigmaaldrich.com |

| Refractive Index | n20/D 1.604 | sigmaaldrich.com |

Spectroscopic Data

| Technique | Data Reference | Source |

|---|---|---|

| 31P NMR | A singlet at 64.82 ppm was observed for a diiron complex containing the ligand. | |

| 31P NMR | In a reaction to form a Michaelis-Arbuzov product, a broadened singlet appeared at 41.7 ppm. | acs.org |

| IR Spectroscopy | Spectra available in the NIST WebBook (Gas Phase) and from commercial suppliers. | nist.gov |

| 1H NMR & 13C NMR | Spectra available in public databases. |

Q & A

Q. What established synthetic methodologies are effective for Diphenyl-phenylmethoxy-phosphane, and what parameters critically influence yield?

The synthesis of this compound typically involves palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, to integrate aryl groups with the phosphorus center. Key parameters include:

- Catalyst selection : Pd(PPh₃)₄ or Pd(OAc)₂ with ligands like RuPhos ( ).

- Solvent systems : Toluene or DMF under inert atmospheres to prevent oxidation ( ).

- Temperature : Reactions often require elevated temperatures (80–120°C) to activate coupling ( ).

- Purification : Column chromatography or recrystallization to isolate the product ( ). Yield optimization relies on stoichiometric ratios of phosphine precursors and aryl halides, as well as rigorous exclusion of moisture .

Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound?

- ³¹P NMR spectroscopy : Provides direct insight into the phosphorus environment, with chemical shifts typically between 0–30 ppm for triarylphosphines ( ).

- X-ray crystallography : Resolves steric and bonding configurations, as demonstrated in crystallographic studies of analogous phosphane ligands ().

- Mass spectrometry (ESI-MS or MALDI-TOF) : Confirms molecular weight and purity ( ).

- Elemental analysis : Validates stoichiometry ().

Q. What are the primary applications of this compound in catalysis?

This compound serves as a ligand in transition-metal catalysis, particularly in cross-coupling reactions (e.g., Suzuki, Heck). Its methoxy and phenyl substituents enhance electron donation and steric stability, facilitating oxidative addition and transmetallation steps. Comparative studies with RuPhos ( ) highlight its utility in forming active Pd(0) intermediates .

Advanced Research Questions

Q. How can the electronic properties of this compound be tailored to improve catalytic efficiency in enantioselective reactions?

Modulating substituents (e.g., electron-withdrawing/-donating groups) alters the ligand’s σ-donor and π-acceptor capabilities. For example:

- Methoxy groups : Enhance electron density at the phosphorus center, stabilizing metal-ligand complexes ().

- Steric tuning : Bulky substituents (e.g., cyclohexyl in RuPhos) control metal coordination geometry ( ). Computational studies (DFT) and spectroscopic analysis (XAS) are recommended to quantify electronic effects .

Q. What experimental strategies resolve contradictions in reported catalytic activities of this compound across studies?

Discrepancies in catalytic yields or selectivity often arise from:

- Impurity profiles : Trace moisture or oxygen degrades metal-ligand complexes. Use rigorous drying protocols ( ).

- Reaction scale : Microscale vs. bulk synthesis may affect heat/mass transfer. Conduct kinetic studies under controlled conditions ().

- Metal precursor compatibility : Test alternative Pd or Ni sources to identify optimal pairings ( ).

Q. How does the steric bulk of this compound influence its coordination behavior with late transition metals?

Comparative crystallographic data (e.g., Cambridge CCDC entries) reveal that:

- Phenyl groups : Create a cone angle of ~160°, favoring monodentate coordination ().

- Methoxy substituents : Reduce steric hindrance, enabling flexible binding modes. Steric maps and Tolman electronic parameters (TEP) should be calculated to predict metal-ligand compatibility .

Q. What methodologies are recommended for analyzing degradation pathways of this compound under catalytic conditions?

- In situ NMR monitoring : Tracks ligand decomposition during catalysis ( ).

- Mass spectrometry : Identifies byproducts like oxidized phosphine oxides ( ).

- Kinetic isotope effects (KIE) : Differentiates between hydrolytic vs. oxidative degradation mechanisms ().

Methodological Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.